4-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde
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Overview
Description
4-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C28H22FNO2S and its molecular weight is 455.55. The purity is usually 95%.
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Scientific Research Applications
Application in Polymer Synthesis for Fuel Cells
The compound 4-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde plays a role in the synthesis of specialized polymers. For instance, its derivative, sulfonated 4-fluorobenzophenone (FBP), is used to create poly(arylene ether sulfone) polymers with high proton conductivity, suitable for fuel cell applications. These polymers demonstrate good properties as polyelectrolyte membrane materials due to their ability to efficiently transport protons (Kim, Robertson, & Guiver, 2008).
Enhancing Histochemical Reactions
This compound contributes to histochemical research, particularly in enhancing fluorescence yields in the formaldehyde condensation reaction. This process is crucial for the histochemical detection of specific amines and amino acids, indicating its importance in biochemical and medical research (Björklund & Stenevi, 1970).
Synthesis of Heterocyclic Compounds
Researchers utilize this compound in the synthesis of various heterocyclic compounds like indoles and furoindoles. These syntheses are pivotal in organic chemistry for the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Gribble, Jiang, & Liu, 2002).
Antimicrobial Activity Research
Compounds related to this compound are studied for their antimicrobial properties. Such research is significant in the development of new antimicrobial agents and understanding their mechanisms of action (Puthran et al., 2019).
Applications in Organic Synthesis and Catalysis
The compound is instrumental in various organic synthesis processes, such as in the synthesis of bis(indolyl)methanes and biscoumarins, which are important for their biological activities. These syntheses contribute to the development of new catalysts and synthetic methodologies in organic chemistry (Banari, Kiyani, & Pourali, 2017).
Mechanism of Action
Target of Action
Compounds containing an indole nucleus, like “4-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde”, are known to bind with high affinity to multiple receptors . The specific targets of this compound would need to be determined through experimental studies.
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . The specific interactions of this compound with its targets would need to be determined through experimental studies.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Indole derivatives are known to affect a wide range of biochemical pathways . The specific pathways affected by this compound would need to be determined through experimental studies.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Indole derivatives are generally well-absorbed and can be metabolized by various enzymes in the body . The specific ADME properties of this compound would need to be determined through experimental studies.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole derivatives are known to have a wide range of effects, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would need to be determined through experimental studies.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydroindole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FNO2S/c1-32-23-12-10-22(11-13-23)30-26-16-7-20(18-31)28(33-24-14-8-21(29)9-15-24)25(26)17-27(30)19-5-3-2-4-6-19/h2-6,8-15,17-18H,7,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWPIVXUFACVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=C(CC3)C=O)SC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.